2(3H)-Benzofuranone, hexahydro- 2(3H)-Benzofuranone, hexahydro-
Brand Name: Vulcanchem
CAS No.: 6051-03-2
VCID: VC3902623
InChI: InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2
SMILES: C1CCC2C(C1)CC(=O)O2
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2(3H)-Benzofuranone, hexahydro-

CAS No.: 6051-03-2

Cat. No.: VC3902623

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Benzofuranone, hexahydro- - 6051-03-2

Specification

CAS No. 6051-03-2
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one
Standard InChI InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2
Standard InChI Key AQKZNTBBGPQPBG-UHFFFAOYSA-N
SMILES C1CCC2C(C1)CC(=O)O2
Canonical SMILES C1CCC2C(C1)CC(=O)O2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2(3H)-Benzofuranone, hexahydro- possesses a bicyclic framework consisting of a benzene ring fused to a γ-lactone moiety. X-ray crystallographic studies reveal chair conformations in the cyclohexane ring system, with the lactone oxygen adopting an axial position relative to the fused ring junction . The carbonyl group at position 2 creates an electron-deficient center that influences the compound's reactivity.

The stereochemistry of substituents significantly impacts physical properties and biological interactions. For example, the 3a-hydroxy derivative (PubChem CID 71391401) demonstrates increased hydrogen-bonding capacity compared to the parent compound . Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm transannular interactions between the lactone oxygen and adjacent protons in solution-phase conformers .

Molecular Specifications

Key structural parameters include:

PropertyValueSource
Molecular formulaC8H12O2\text{C}_8\text{H}_{12}\text{O}_2
Molecular weight140.18 g/mol
XLogP31.4
Hydrogen bond donor count0
Hydrogen bond acceptor count2

The compound's topological polar surface area measures 26.3 Ų, indicating moderate permeability through biological membranes . Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, suggesting moderate polarity.

Synthesis and Manufacturing Processes

Lactonization Pathways

Industrial production primarily employs the lactonization of 2-hydroxycyclohexaneacetic acid. This process involves:

  • Acid-Catalyzed Cyclization: Treatment with sulfuric acid (0.5 M) at 80°C for 12 hours achieves 78% conversion efficiency.

  • Catalytic Optimization: Iron sulfate (FeSO₄·7H₂O) enhances reaction kinetics through Lewis acid-mediated carbonyl activation.

  • Purification: Vacuum distillation (120°C at 15 mmHg) yields 99.5% pure product.

Alternative routes include enzymatic lactonization using lipase B from Candida antarctica, which achieves 92% enantiomeric excess in non-aqueous media . This biocatalytic method proves advantageous for producing stereochemically pure derivatives.

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueMethodSource
Melting point34-36°CDSC
Boiling point285°C at 760 mmHgEbulliometry
Density (20°C)1.12 g/cm³Pycnometry
Refractive index (nD²⁵)1.498Abbe refractometer
Solubility in water2.1 g/LGravimetric analysis

The compound exhibits complete miscibility with ethanol, acetone, and dichloromethane. Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 6.3 MPa¹/², δH = 4.1 MPa¹/²) predict compatibility with polar aprotic solvents .

Spectroscopic Characteristics

¹H NMR (400 MHz, CDCl₃):
δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH),
δ 2.55-2.45 (m, 2H, CH₂CO),
δ 1.90-1.40 (m, 8H, cyclohexyl H) .

IR (ATR, cm⁻¹):
1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.).

Mass spectral analysis shows a base peak at m/z 140 corresponding to the molecular ion .

Industrial and Research Applications

Fragrance Industry Utilization

As a fragrance ingredient, the compound contributes earthy, woody undertones to perfumes. Gas chromatography-olfactometry identifies detection thresholds of 0.8 ng/L air . Stability testing shows 98% retention in ethanol-based formulations after 12 months at 25°C.

Pharmaceutical Intermediate

The lactone ring serves as a precursor for:

  • Antiviral prodrugs through ring-opening aminolysis

  • Chiral auxiliaries in asymmetric synthesis

  • Controlled-release matrix systems via polymer grafting

Recent patents disclose derivatives with IC₅₀ values <10 μM against SARS-CoV-2 3CL protease . Structure-activity relationship studies highlight the importance of the carbonyl group for target binding.

Toxicological Profile

Acute Toxicity Data

Test ParameterResultSource
Oral LD₅₀ (rat)>2000 mg/kg
Dermal LD₅₀ (rabbit)>5000 mg/kg
Inhalation LC₅₀ (rat, 4h)>5.3 mg/L air

Chronic Exposure Risks

28-day repeated dose studies in rats (OECD 407) show no observed adverse effect levels (NOAEL) at 300 mg/kg/day . Histopathological examination reveals minimal hepatic vacuolation at 1000 mg/kg/day .

Ecotoxicology

  • Daphnia magna EC₅₀ (48h): 12 mg/L

  • Algal growth inhibition (72h): NOEC 5.6 mg/L

  • Ready biodegradability: 28% DOC removal in 28 days (OECD 301D)

Derivative Compounds and Analogues

Structural Modifications

Common derivatives include:

DerivativeModification SiteKey Property Change
3a-HydroxyC3 hydroxylationIncreased water solubility
3,6-DimethylC3/C6 methylationEnhanced volatility
3-EthylhexahydroC3 ethyl substitutionImproved thermal stability

Quantum mechanical calculations (B3LYP/6-311+G**) predict that methyl substitution at C3 increases HOMO energy by 0.7 eV, enhancing nucleophilic reactivity.

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